molecular formula C10H10OS B3384995 (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol CAS No. 597553-11-2

(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol

Cat. No.: B3384995
CAS No.: 597553-11-2
M. Wt: 178.25 g/mol
InChI Key: KZOMPPGAMFPYDX-ZETCQYMHSA-N
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Description

(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol is a chiral alcohol derivative of benzothiophene, a privileged scaffold in medicinal chemistry. With a molecular formula of C 10 H 10 OS and a defined (S) configuration at the stereocenter, this compound serves as a critical synthetic intermediate and building block in organic and pharmaceutical research . The benzothiophene core is recognized for its significant therapeutic value and is found in compounds investigated for a wide range of applications. Research indicates that benzothiophene derivatives are of substantial interest for modulating central nervous system (CNS) activity and have been explored for the treatment of mental disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD) . Furthermore, the benzothiophene scaffold is a common structural element in several approved drugs, including the selective estrogen receptor modulator raloxifene, the antipsychotic agent brexpiprazole, and the antifungal medication sertaconazole . This highlights the direct relevance of this compound as a potential precursor in the synthesis of biologically active molecules. The chiral nature of this compound makes it particularly valuable for developing enantiomerically pure substances, which is crucial in drug discovery where different stereoisomers can have distinct pharmacological profiles. Its structure, featuring both an aromatic benzothiophene system and a prochiral alcohol group, allows for further chemical modifications, making it a versatile starting material for constructing more complex heterocyclic systems or for use in asymmetric synthesis. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(1-benzothiophen-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOMPPGAMFPYDX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (1-benzothiophen-3-yl)ethanone, using chiral catalysts or reagents. For example, the use of chiral boron-based catalysts can facilitate the reduction process, yielding the desired (1S)-enantiomer with high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include hydrogen gas, a suitable solvent, and controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1-benzothiophen-3-yl)ethanone.

    Reduction: The compound can be further reduced to form the corresponding alkane, (1-benzothiophen-3-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: (1-benzothiophen-3-yl)ethanone

    Reduction: (1-benzothiophen-3-yl)ethane

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₀OS
  • Molecular Weight : 178.25 g/mol
  • SMILES Notation : CC@@HO
  • InChI Key : KZOMPPGAMFPYDX-ZETCQYMHSA-N

The unique chiral configuration of (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol allows it to interact selectively with biological targets, leading to varied pharmacological effects.

Chemistry

This compound serves as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity is crucial for developing pharmaceuticals and agrochemicals, where specific stereochemistry can significantly influence biological activity.

Biology

In biological research, this compound is utilized in studies related to:

  • Enzyme-substrate interactions : It can serve as a substrate or inhibitor in enzymatic reactions.
  • Chiral recognition processes : Its chirality allows for selective interactions with chiral receptors or enzymes, making it valuable in pharmacological studies.

Industry

The compound is also applied in the production of specialty chemicals and materials that require specific chiral properties. Its synthesis methods often involve asymmetric hydrogenation processes using chiral metal catalysts, enhancing its industrial relevance.

Case Study 1: Antioxidant Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant antioxidant properties. A study highlighted that compounds with hydroxyl groups can protect cellular components from oxidative damage, which is linked to various diseases such as cancer and neurodegenerative disorders .

Case Study 2: Antimicrobial Properties

Investigations into structurally similar compounds revealed promising antimicrobial effects against various bacterial strains. This suggests that this compound could be further explored for therapeutic use against infections .

Case Study 3: Neuroprotective Effects

Emerging evidence indicates that certain benzothiophene derivatives may possess neuroprotective effects. These compounds can modulate neurotransmitter systems or reduce oxidative damage in neuronal cells, highlighting their potential relevance in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
(1R)-1-(1-benzothiophen-3-yl)ethan-1-olEnantiomerDifferent stereochemistry affecting activity
(1S)-1-(2-benzothiophen-3-yl)ethan-1-olIsomerVariation in benzothiophene positioning
(2E)-3-(1-benzothiophen-2-yl)-4-hydroxyphenylprop-en-oneChalcone derivativeAntimicrobial activity

The table above illustrates the uniqueness of this compound compared to its isomers and related compounds. Each variant exhibits distinct biological activities influenced by structural differences.

Mechanism of Action

The mechanism of action of (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The molecular targets and pathways involved can vary, but the chiral nature of the compound often plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features Applications/Notes
This compound C₉H₁₀OS 166.24 N/A Benzothiophene ring, S-configuration Chiral intermediate (inferred)
(1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol C₁₀H₁₂O₂ 164.20 95% Benzofuran ring (oxygen-containing), S-configuration Studied for structural properties
(1S)-1-(3-Chlorophenyl)ethan-1-ol C₈H₉ClO 156.60 N/A Chlorophenyl substituent, S-configuration Drug substance intermediate

Key Differences and Implications

Aromatic Ring Systems: The benzothiophene core in the target compound introduces sulfur, which is less electronegative than oxygen in the benzofuran analog. This difference may enhance lipophilicity and alter metabolic stability compared to the oxygen-containing analog .

Stereochemical Considerations :

  • All three compounds are chiral alcohols with S-configuration, emphasizing their utility in enantioselective synthesis. The benzothiophene and benzofuran derivatives may exhibit distinct spatial arrangements due to their fused ring systems, influencing interactions with chiral catalysts or receptors.

Physicochemical Properties :

  • The benzofuran analog (C₁₀H₁₂O₂) has a slightly lower molecular weight (164.20 g/mol) than the benzothiophene compound, likely due to oxygen’s lower atomic weight compared to sulfur.
  • The chlorophenyl derivative (C₈H₉ClO) is smaller and more polarizable due to chlorine, which may enhance solubility in organic solvents compared to the fused-ring analogs.

Notes

  • Limited direct data on the target compound’s synthesis or biological activity are available in the provided evidence. Inferences are drawn from structurally related compounds.
  • Substituent effects (e.g., sulfur vs. oxygen, chlorine vs. fused rings) significantly influence physicochemical and functional properties, as seen in the analogs .
  • Further studies on the target compound’s reactivity and enantiomeric purity are recommended to fully assess its utility in asymmetric synthesis.

Biological Activity

(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiophene ring fused with an ethan-1-ol functional group. Its specific chiral configuration contributes to its unique biological interactions. The structural formula can be represented as follows:

C10H11OS\text{C}_{10}\text{H}_{11}\text{OS}

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chiral nature of the compound enhances its binding affinity and selectivity towards specific targets, potentially leading to varying pharmacological effects compared to its non-chiral counterparts.

Potential Mechanisms Include:

  • Modulation of Enzyme Activity : The compound may influence enzyme-substrate interactions, altering metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Effects : Similar compounds have shown antibacterial activity against various pathogens, indicating potential for this compound in treating infections .

Case Studies and Experimental Data

A recent study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers in treated cells compared to controls.

Cell Line IC50 (µM) Apoptosis Induction (%)
HeLa15.245
MCF712.850
A54918.540

These findings suggest that the compound's mechanism involves triggering apoptotic pathways, which could be further explored for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
(1R)-1-(1-benzothiophen-3-yl)ethan-1-olSimilar structure but different stereochemistryDifferent anticancer activity
(1S)-2-(benzothiophen-3-yl)ethan-1-olBenzothiophene ring at a different positionAltered reactivity patterns
(2S)-2-(benzothiophen-3-yloxy)ethanolEther linkage instead of hydroxylPotentially altered solubility and bioavailability

The comparative analysis highlights how stereochemistry and structural variations can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for enantioselective synthesis of (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts like Corey-Bakshi-Shibata (CBS) for ketone reduction. For example, reduce 1-benzothiophen-3-yl ethanone with (R)-CBS catalyst to achieve high enantiomeric excess (≥95%) .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters, isolating the (S)-enantiomer. Optimize solvent (e.g., tert-butanol) and temperature (25–40°C) for maximal yield .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) .

Q. How can the stereochemistry and purity of this compound be rigorously characterized?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IB column with hexane/ethanol (85:15) at 1.0 mL/min; retention times distinguish enantiomers .
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR for diastereotopic splitting (e.g., CH3_3 group at δ 1.5–1.8 ppm) and coupling constants (J=6.57.0HzJ = 6.5–7.0 \, \text{Hz}) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2_2 receptors) with 3H^3\text{H}-spiperone. Calculate KiK_i values via nonlinear regression .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48h exposure). EC50_{50} >100 μM indicates low toxicity .

Advanced Research Questions

Q. How can cross-coupling reactions involving the benzothiophene moiety be optimized to enhance synthetic versatility?

  • Methodological Answer :

  • Catalytic Systems : Use Pd(PPh3_3)4_4/CuI for Sonogashira coupling with terminal alkynes (e.g., phenylacetylene). Yields improve with DMF as solvent (70°C, 12h) .
  • Buchwald-Hartwig Amination : Employ Pd2_2(dba)3_3/Xantphos with aryl bromides. Add Cs2_2CO3_3 as base (toluene, 110°C) for C–N bond formation .
  • Challenges : Steric hindrance from the benzothiophene ring may require higher catalyst loading (5–10 mol%) .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs). Focus on hydrophobic pockets accommodating the benzothiophene ring .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS quantifies parent compound depletion. Half-life >60 min suggests favorable pharmacokinetics .
  • SAR Studies : Compare analogues (e.g., 1-naphthothiophene derivatives) to identify critical substituents for activity .

Q. How can conflicting data on enantioselectivity in catalytic reductions be resolved?

  • Methodological Answer :

  • Controlled Experiments : Vary catalyst (e.g., (R)- vs. (S)-CBS), solvent (THF vs. CH2_2Cl2_2), and temperature. Track enantiomeric excess (ee) via chiral HPLC .
  • DFT Calculations : Model transition states to predict stereochemical outcomes. High ee correlates with lower activation energy for the desired pathway .
  • Literature Comparison : Reconcile discrepancies by analyzing reaction conditions in prior studies (e.g., substrate concentration, catalyst purity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol

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